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Abstract
This technical guide provides a comprehensive overview of the discovery, history, and

foundational experimental work related to Epidermal Growth Factor (EGF). It is intended for

researchers, scientists, and professionals in drug development who require a detailed

understanding of this pivotal growth factor. This document outlines the initial serendipitous

discovery of EGF, the key experiments that led to its isolation and characterization, and the

elucidation of its mechanism of action through the EGF receptor (EGFR). Detailed experimental

protocols for the original isolation of murine EGF and human urogastrone are provided, along

with a compilation of key quantitative data. Furthermore, this guide includes detailed diagrams

of the EGF signaling pathway and the experimental workflows, generated using Graphviz (DOT

language), to provide a clear visual representation of the complex biological processes.

Introduction
Epidermal Growth Factor (EGF) is a potent mitogenic protein that plays a crucial role in cell

growth, proliferation, and differentiation.[1] Its discovery in the mid-20th century was a

landmark achievement in cell biology, paving the way for the identification of a multitude of

other growth factors and their receptors. The study of EGF and its signaling pathway has had

profound implications for our understanding of developmental biology, wound healing, and the

pathogenesis of cancer. This guide will delve into the historical context of EGF's discovery, the

key scientific figures involved, and the seminal experiments that laid the groundwork for our

current understanding of this critical signaling molecule.
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The Serendipitous Discovery of Epidermal Growth
Factor
The discovery of Epidermal Growth Factor is a classic example of serendipity in scientific

research, stemming from studies on a different growth factor.

The Nerve Growth Factor (NGF) Connection
In the 1950s, while working at Washington University in St. Louis, Rita Levi-Montalcini was

investigating a substance she had discovered called Nerve Growth Factor (NGF).[2] To better

characterize NGF, she was joined by biochemist Stanley Cohen.[2] Their research involved

injecting extracts from mouse submaxillary glands, a rich source of NGF, into newborn mice.[3]

An Unexpected Observation
During these experiments, Cohen observed a consistent and unexpected side effect in the

newborn mice: they exhibited precocious eyelid opening and incisor eruption, typically

occurring several days earlier than in control animals.[3][4] This effect was independent of the

nerve growth-promoting activity of the extracts.[3] Intrigued by this phenomenon, Cohen

hypothesized the existence of a separate, unknown factor in the submaxillary gland extracts

that was responsible for accelerating epidermal development.[3] This marked the beginning of

the journey to identify and characterize what would later be named Epidermal Growth Factor.
[5] For their groundbreaking discoveries of growth factors, Stanley Cohen and Rita Levi-

Montalcini were jointly awarded the Nobel Prize in Physiology or Medicine in 1986.[6]

Isolation and Purification of EGF
The initial isolation and purification of EGF was a critical step in understanding its biochemical

nature and biological function. Stanley Cohen's meticulous work in the early 1960s led to the

successful purification of this novel protein from mouse submaxillary glands.[5][7]

Experimental Protocol: Isolation of Murine EGF (Based
on Cohen, 1962)
The following protocol is a summary of the methodology described by Stanley Cohen in his

seminal 1962 paper published in the Journal of Biological Chemistry.[7][8]
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Objective: To isolate and purify the protein from mouse submaxillary glands responsible for

precocious eyelid opening and incisor eruption in newborn mice.

Materials:

Submaxillary glands from adult male mice

Cold 0.15 M NaCl

Streptomycin sulfate solution

Ammonium sulfate

0.005 M phosphate buffer, pH 7.0

DEAE-cellulose column

0.1 M NaCl in 0.005 M phosphate buffer, pH 7.0

0.5 M NaCl in 0.005 M phosphate buffer, pH 7.0

Dialysis tubing

Methodology:

Homogenization: Submaxillary glands from adult male mice were homogenized in cold 0.15

M NaCl.

Centrifugation: The homogenate was centrifuged to remove cellular debris.

Streptomycin Precipitation: The supernatant was treated with streptomycin sulfate to

precipitate nucleic acids.

Ammonium Sulfate Fractionation: The resulting supernatant was subjected to ammonium

sulfate precipitation. The fraction precipitating between 50% and 80% saturation was

collected.
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Dialysis: The precipitate was redissolved in a small volume of water and dialyzed against

0.005 M phosphate buffer at pH 7.0.

Ion-Exchange Chromatography: The dialyzed solution was applied to a DEAE-cellulose

column equilibrated with 0.005 M phosphate buffer at pH 7.0.

Elution: The column was washed with the equilibration buffer, followed by a stepwise elution

with 0.1 M NaCl and then 0.5 M NaCl in the same buffer. The active fraction, which was

assayed by its ability to induce precocious eyelid opening in newborn mice, was eluted with

the 0.1 M NaCl solution.

Further Purification: The active fraction was further purified by additional chromatographic

steps to achieve homogeneity.

Urogastrone: The Human Counterpart of EGF
Independently, a substance named "urogastrone" was being studied for its ability to inhibit

gastric acid secretion.[9] In 1975, H. Gregory and his colleagues successfully isolated and

sequenced urogastrone from human urine.[9][10] Strikingly, the amino acid sequence of

urogastrone was found to be highly homologous to that of murine EGF.[10] Subsequent studies

confirmed that urogastrone was indeed the human form of EGF and possessed the same

biological activities, including the stimulation of cell proliferation.[11]

Experimental Protocol: Isolation of Human Urogastrone
(Based on Gregory, 1975)
The following protocol is a summary of the methodology described by H. Gregory for the

isolation of urogastrone from human urine.[9]

Objective: To isolate and purify the gastric acid secretion inhibitor, urogastrone, from human

urine.

Materials:

Large volumes of human urine

Adsorbent resin (e.g., charcoal or silica-based)
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Eluting solvents (e.g., aqueous ethanol or acetone)

Sephadex gel filtration media (e.g., G-50, G-75)

DEAE-cellulose or CM-cellulose ion-exchange media

Appropriate buffers for chromatography

High-performance liquid chromatography (HPLC) system

Methodology:

Adsorption: Large volumes of human urine were passed through a column containing an

adsorbent resin to capture urogastrone and other peptides.

Elution: The adsorbed material was eluted from the resin using an appropriate solvent

mixture.

Gel Filtration Chromatography: The eluate was concentrated and subjected to gel filtration

chromatography on a Sephadex column to separate proteins based on size. Fractions were

assayed for their ability to inhibit gastric acid secretion.

Ion-Exchange Chromatography: The active fractions from gel filtration were pooled and

further purified by ion-exchange chromatography on a DEAE-cellulose or CM-cellulose

column. A salt gradient was used to elute the bound proteins.

High-Performance Liquid Chromatography (HPLC): The final purification to homogeneity was

achieved using reverse-phase HPLC.

Quantitative Data
The discovery and characterization of EGF have been accompanied by the determination of

several key quantitative parameters that are essential for understanding its structure and

function.

Table 1: Physicochemical Properties of Murine and Human EGF
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Property Murine EGF
Human EGF
(Urogastrone)

Reference(s)

Molecular Weight ~6,045 Da ~6,200 Da [12],[9]

Number of Amino

Acids
53 53 [12],[9]

Isoelectric Point (pI) ~4.6 ~4.5 [12],[9]

Structure

Single polypeptide

chain with 3

intramolecular

disulfide bonds

Single polypeptide

chain with 3

intramolecular

disulfide bonds

[12],[9]

Table 2: Amino Acid Composition of Murine and Human EGF
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Amino Acid Murine EGF (residues) Human EGF (residues)

Aspartic Acid/Asparagine 7 7

Threonine 1 1

Serine 6 6

Glutamic Acid/Glutamine 4 3

Proline 2 2

Glycine 5 5

Alanine 0 1

Cysteine 6 6

Valine 2 3

Methionine 1 1

Isoleucine 2 1

Leucine 5 4

Tyrosine 5 5

Phenylalanine 0 0

Histidine 1 1

Lysine 0 1

Arginine 4 4

Tryptophan 2 2

Data compiled from multiple sources.

Table 3: Binding Affinities of EGF to the EGF Receptor (EGFR)
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Parameter Value Cell Type/System Reference(s)

Dissociation Constant

(Kd)
2-4 x 10⁻¹⁰ M Human Fibroblasts [13]

High-affinity Kd ~0.1-0.5 nM Various cell lines [14]

Low-affinity Kd ~2-5 nM Various cell lines [14]

Note: The presence of high and low-affinity binding sites for EGF on the cell surface has been

a subject of extensive research, with evidence suggesting that receptor dimerization and

interactions with other cellular components contribute to this phenomenon.[15][16]

EGF Signaling Pathway
EGF exerts its biological effects by binding to its specific cell surface receptor, the Epidermal
Growth Factor Receptor (EGFR). This binding event initiates a cascade of intracellular

signaling events that ultimately lead to changes in gene expression and cellular responses.

Upon ligand binding, EGFR undergoes a conformational change that promotes its dimerization,

either with another EGFR molecule (homodimerization) or with other members of the ErbB

family of receptors (heterodimerization). This dimerization activates the intrinsic tyrosine kinase

activity of the receptor's intracellular domain, leading to autophosphorylation of specific tyrosine

residues within the C-terminal tail of the receptor.[17]

These phosphorylated tyrosine residues serve as docking sites for a variety of downstream

signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB)

domains.[2] The recruitment of these adaptor proteins and enzymes to the activated receptor

complex triggers several major signaling pathways, including:

The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation,

differentiation, and survival.

The PI3K-Akt Pathway: This pathway is primarily involved in promoting cell survival and

inhibiting apoptosis.
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The PLCγ-PKC Pathway: This pathway leads to the mobilization of intracellular calcium and

the activation of protein kinase C, which are involved in a variety of cellular processes.

The JAK/STAT Pathway: This pathway is involved in the transcriptional regulation of genes

related to cell growth and immune responses.

The intricate network of interactions within the EGF signaling pathway allows for a highly

regulated and context-dependent cellular response to EGF stimulation.

Visualizations
Diagrams of Signaling Pathways and Experimental
Workflows
To visually represent the complex processes described in this guide, the following diagrams

have been generated using the Graphviz DOT language.
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In Vivo Observation

Isolation & Purification

Mouse Submaxillary Gland Extracts

Injection into Newborn Mice

Precocious Eyelid Opening & Incisor Eruption

Homogenization & Centrifugation

Hypothesis:
Existence of a

new growth factor

Streptomycin & Ammonium Sulfate Precipitation

Dialysis

Ion-Exchange Chromatography

Purified EGF

Click to download full resolution via product page

Caption: Workflow of the discovery and initial isolation of Epidermal Growth Factor (EGF).
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Caption: Simplified schematic of the major EGF receptor (EGFR) signaling pathways.
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Conclusion
The discovery of Epidermal Growth Factor was a pivotal moment in the history of cell biology.

What began as an unexpected observation in newborn mice has blossomed into a vast and

intricate field of research with far-reaching implications for medicine. The pioneering work of

Stanley Cohen and Rita Levi-Montalcini not only unveiled the existence of growth factors but

also provided the fundamental tools and concepts to study their profound effects on cellular

behavior. This technical guide has provided a detailed account of this history, the foundational

experimental protocols, and the key quantitative data that have shaped our understanding of

EGF. The continued exploration of the EGF signaling pathway and its role in health and

disease promises to yield new therapeutic strategies for a wide range of human disorders, from

cancer to neurodegenerative diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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